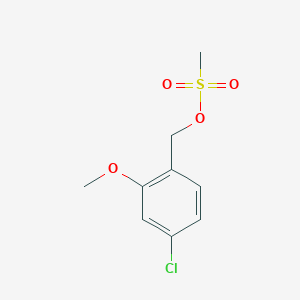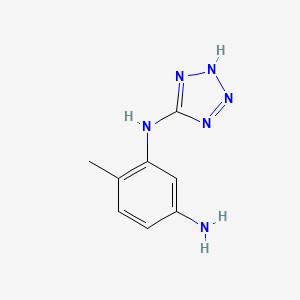
4-methyl-3-N-(2H-tetrazol-5-yl)benzene-1,3-diamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-methyl-3-N-(2H-tetrazol-5-yl)benzene-1,3-diamine is an organic compound that features a benzene ring substituted with a methyl group, two amine groups, and a tetrazole ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-methyl-3-N-(2H-tetrazol-5-yl)benzene-1,3-diamine typically involves the introduction of the tetrazole ring onto a pre-functionalized benzene derivative. One common method involves the reaction of 4-methyl-3-nitrobenzene-1,3-diamine with sodium azide under acidic conditions to form the tetrazole ring. The reaction is usually carried out in a solvent such as dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the tetrazole ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and specific reaction conditions would be fine-tuned to maximize efficiency and minimize by-products.
Analyse Chemischer Reaktionen
Types of Reactions
4-methyl-3-N-(2H-tetrazol-5-yl)benzene-1,3-diamine can undergo various chemical reactions, including:
Oxidation: The amine groups can be oxidized to nitro groups under strong oxidizing conditions.
Reduction: The nitro groups can be reduced back to amine groups using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The tetrazole ring can participate in nucleophilic substitution reactions, where the nitrogen atoms can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and nitric acid (HNO3).
Reduction: Common reducing agents include hydrogen gas (H2) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH4).
Substitution: Nucleophilic substitution reactions often use reagents such as sodium azide (NaN3) or other nucleophiles in the presence of a suitable solvent like DMF.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the amine groups would yield nitro derivatives, while reduction would revert them to amine groups. Substitution reactions can yield a variety of tetrazole derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
4-methyl-3-N-(2H-tetrazol-5-yl)benzene-1,3-diamine has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and as a ligand in coordination chemistry.
Biology: The compound’s tetrazole ring is of interest for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential use in drug development, particularly as a scaffold for designing new pharmaceuticals.
Industry: The compound is used in the development of high-energy materials, such as explosives and propellants, due to the energetic properties of the tetrazole ring.
Wirkmechanismus
The mechanism by which 4-methyl-3-N-(2H-tetrazol-5-yl)benzene-1,3-diamine exerts its effects depends on its specific application. In biological systems, the tetrazole ring can interact with various molecular targets, such as enzymes and receptors, through hydrogen bonding and electrostatic interactions. These interactions can modulate the activity of the target molecules, leading to the desired biological effects. The compound’s ability to form stable complexes with metal ions also plays a role in its mechanism of action in coordination chemistry.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,3,5-tris(1H-tetrazol-5-yl)benzene: A compound with three tetrazole rings attached to a benzene ring, used in high-energy materials.
3-nitro-1-(2H-tetrazol-5-yl)-1H-1,2,4-triazol-5-amine:
2,5-di(2H-tetrazol-5-yl)terephthalic acid: A compound used in the synthesis of metal-organic frameworks with high adsorption capacities.
Uniqueness
4-methyl-3-N-(2H-tetrazol-5-yl)benzene-1,3-diamine is unique due to the presence of both amine and tetrazole functional groups on the same benzene ring. This combination of functional groups provides a versatile platform for further chemical modifications and applications in various fields. The compound’s structural properties also contribute to its potential biological activity and energetic properties, making it a valuable compound for research and industrial applications.
Eigenschaften
Molekularformel |
C8H10N6 |
|---|---|
Molekulargewicht |
190.21 g/mol |
IUPAC-Name |
4-methyl-3-N-(2H-tetrazol-5-yl)benzene-1,3-diamine |
InChI |
InChI=1S/C8H10N6/c1-5-2-3-6(9)4-7(5)10-8-11-13-14-12-8/h2-4H,9H2,1H3,(H2,10,11,12,13,14) |
InChI-Schlüssel |
FWQAGNSKOHGWIZ-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C=C(C=C1)N)NC2=NNN=N2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-[(2,4-Difluorophenoxy)methyl]-3-methyl-7-nitroquinazolin-4-one](/img/structure/B13882370.png)
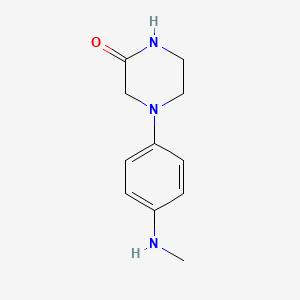
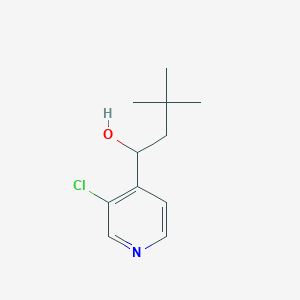
![4-chloro-2,6-diphenyl-5H-pyrrolo[3,2-d]pyrimidine](/img/structure/B13882390.png)

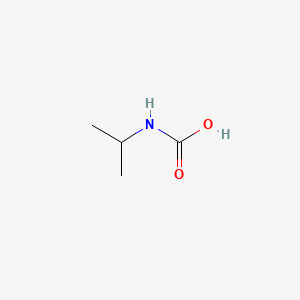

![5-Bromo-3-[(3,4-dichlorophenyl)methyl]pyrimidin-4-one](/img/structure/B13882409.png)

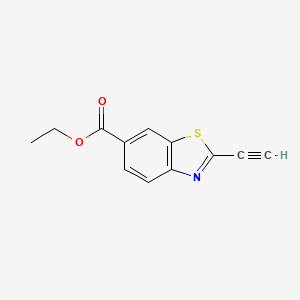
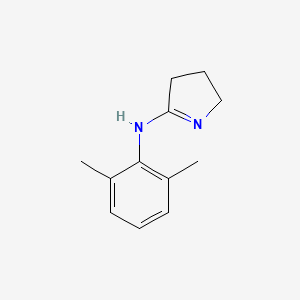
![6-(1H-imidazo[4,5-b]pyridin-6-yl)-4-pyridin-4-ylquinoline](/img/structure/B13882432.png)
